IWP-4

Description

Properties

IUPAC Name |

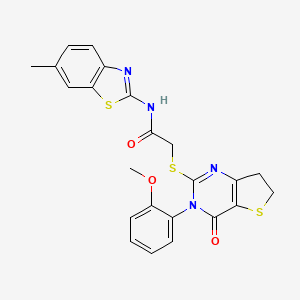

2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3S3/c1-13-7-8-14-18(11-13)33-22(24-14)26-19(28)12-32-23-25-15-9-10-31-20(15)21(29)27(23)16-5-3-4-6-17(16)30-2/h3-8,11H,9-10,12H2,1-2H3,(H,24,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUJMHOIQBDFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5OC)SCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686772-17-8 | |

| Record name | 686772-17-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

IWP-4 mechanism of action in Wnt signaling

An In-depth Technical Guide on the Core Mechanism of Action of IWP-4 in Wnt Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Wnt signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and its aberrant activation is frequently implicated in diseases such as cancer.[1][2] This has led to significant interest in developing small molecule inhibitors of this pathway for therapeutic and research applications. This compound (Inhibitor of Wnt Production-4) is a potent and specific small molecule antagonist of the Wnt/β-catenin signaling cascade.[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate its application in research and drug development.

Core Mechanism of Action of this compound

This compound exerts its inhibitory effect on the Wnt signaling pathway by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum.[4][5] PORCN plays an essential role in the maturation and secretion of Wnt ligands.[6][7]

The canonical Wnt signaling pathway is initiated by the secretion of Wnt proteins, which then bind to Frizzled (FZD) family receptors and their co-receptors, LRP5/6 (low-density lipoprotein receptor-related protein 5/6), on the surface of target cells.[8][9] This binding event triggers a cascade of intracellular events that ultimately leads to the stabilization and nuclear translocation of β-catenin.[2] In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of Wnt target genes, which are involved in cell proliferation, differentiation, and survival.[10]

For Wnt proteins to be secreted and become active, they must undergo post-translational modifications, most notably palmitoylation.[6] This lipid modification is catalyzed by PORCN.[7] this compound directly inactivates PORCN, thereby preventing the palmitoylation of Wnt proteins.[1][5] This inhibition of Wnt lipidation leads to their retention in the endoplasmic reticulum and a subsequent blockage of their secretion.[6] Consequently, the activation of the Wnt signaling pathway in neighboring cells is prevented. The downstream effects of this compound treatment include the suppression of LRP6 and Dishevelled (Dvl) phosphorylation, and the prevention of β-catenin accumulation.[7][11][12]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC₅₀ | 25 nM | [1][3][12][13] |

Table 2: Effective Concentrations of this compound in Cell-Based Assays

| Application | Cell Type | Concentration | Observed Effect | Reference |

| Wnt Pathway Inhibition | Triple-Negative Breast Cancer Cells | 5 µM | Blocked Wnt-dependent phosphorylation | [12][14] |

| Cardiomyocyte Differentiation | Human Pluripotent Stem Cells | 5 µM | Induced cardiomyocyte differentiation | [15] |

| Cardiomyocyte Differentiation | Mesenchymal Stem Cells | 5 µM | Promoted cardiac differentiation | [16][17] |

| Wnt Target Gene Downregulation | Mesenchymal Stem Cells | 5 µM | Downregulation of C-jun, C-myc, Cyc-D | [16] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound has low solubility in aqueous media.[1] A concentrated stock solution is typically prepared in dimethyl sulfoxide (DMSO).

-

Reagents and Materials:

-

This compound powder

-

Anhydrous DMSO

-

-

Protocol:

-

To prepare a 2 mM stock solution, dissolve 1 mg of this compound in 1.01 mL of fresh DMSO.[1]

-

If precipitate is observed, gently warm the solution at 37°C for 2-5 minutes to aid dissolution.[5]

-

Aliquot the stock solution into working volumes to minimize freeze-thaw cycles.[1]

-

Store the stock solution at -20°C, protected from light.[1][5]

-

For cell culture experiments, the final concentration of DMSO should not exceed 0.1% to avoid cellular toxicity.[1]

-

Cell-Based Wnt Signaling Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of this compound on Wnt signaling using a luciferase reporter assay.

-

Reagents and Materials:

-

Cells expressing a Wnt-responsive luciferase reporter (e.g., STF reporter)

-

Wnt3a conditioned media or purified Wnt3a protein

-

This compound stock solution

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

-

-

Protocol:

-

Seed the reporter cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

The following day, treat the cells with a serial dilution of this compound for a predetermined duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

After the pre-incubation with this compound, stimulate the cells with Wnt3a conditioned media or purified Wnt3a protein for 6-24 hours.

-

Following stimulation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

-

Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Western Blot Analysis of β-catenin Accumulation

This protocol outlines the procedure to detect changes in β-catenin protein levels following this compound treatment.

-

Reagents and Materials:

-

Cells responsive to Wnt signaling

-

Wnt3a conditioned media or purified Wnt3a protein

-

This compound stock solution

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

Primary antibody against β-catenin

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

-

-

Protocol:

-

Plate cells and allow them to adhere.

-

Treat the cells with this compound at the desired concentration (e.g., 5 µM) for 24 hours.[7]

-

Stimulate the cells with Wnt3a for a specified period (e.g., 4-6 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading.

-

Visualizations

Canonical Wnt Signaling Pathway and the Point of this compound Inhibition

Caption: this compound inhibits PORCN, preventing Wnt palmitoylation and secretion.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's inhibitory effect on Wnt signaling.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. stemcell.com [stemcell.com]

- 5. reprocell.com [reprocell.com]

- 6. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 7. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. apexbt.com [apexbt.com]

- 12. caymanchem.com [caymanchem.com]

- 13. This compound | Small Molecules | this compound is an inhibitor of the Wnt pathway [captivatebio.com]

- 14. Wnt signaling blockage inhibits cell proliferation and migration, and induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of IWP-4 in Stem Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inhibitor of Wnt Production-4 (IWP-4) is a potent small molecule that has emerged as a critical tool in the field of stem cell biology. By selectively targeting the Porcupine (PORCN) O-acyltransferase, this compound provides a robust method for modulating the Wnt signaling pathway, a key regulator of embryonic development and stem cell fate.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, its diverse applications in directing stem cell differentiation, and detailed experimental protocols. Quantitative data on its use in various differentiation lineages are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to Wnt Signaling and this compound

The Wnt signaling pathway is a highly conserved network of proteins that plays a pivotal role in embryonic development, tissue homeostasis, and stem cell maintenance.[3][4] This pathway is broadly categorized into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways.[3] The canonical pathway is central to regulating cell fate decisions, proliferation, and differentiation.[4] In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor leads to the disassembly of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes.[5]

This compound is a small molecule inhibitor of the Wnt signaling pathway.[2] It functions by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum.[1][6] PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent signaling activity.[1][2] By inhibiting PORCN, this compound effectively traps Wnt ligands in the producing cell, thereby preventing their interaction with receptors on target cells and suppressing both canonical and non-canonical Wnt signaling.[7][8] this compound has been shown to inhibit Wnt/β-catenin signaling with an IC50 value of 25 nM.[9][10]

Mechanism of Action of this compound

The inhibitory action of this compound on PORCN disrupts the Wnt signaling cascade at its origin. This precise mechanism of action provides a powerful tool for researchers to dissect the temporal requirements of Wnt signaling in various differentiation processes.

Role of this compound in Stem Cell Differentiation

The temporal modulation of Wnt signaling is crucial for guiding stem cells through distinct developmental stages. This compound, by providing a transient and potent inhibition of the pathway, has become an indispensable tool for directing differentiation towards specific lineages.

Cardiomyocyte Differentiation

One of the most well-documented applications of this compound is in the directed differentiation of pluripotent stem cells (PSCs), including human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), into cardiomyocytes.[1][9] The process typically involves an initial activation of the Wnt pathway to induce mesoderm formation, followed by inhibition of the pathway with this compound to promote cardiac specification.[11][12]

Table 1: this compound in Cardiomyocyte Differentiation from Human Pluripotent Stem Cells

| Parameter | Value | Cell Type | Reference |

| This compound Concentration | 5 µM | hPSCs (19-9-11 iPSCs) | [11] |

| Timing of Addition | Day 3 of differentiation | hPSCs (19-9-11 iPSCs) | [11] |

| Duration of Treatment | Not explicitly stated, but implied for several days | hPSCs (19-9-11 iPSCs) | [11] |

| Other Small Molecules | CHIR99021 (12 µM) added at Day 0 | hPSCs (19-9-11 iPSCs) | [11] |

| Outcome | 87% cTnT+ or MF20+ cells at Day 15 | hPSCs (19-9-11 iPSCs) | [11] |

| This compound Concentration | 5 µM | hESCs | [13] |

| Timing of Addition | Day 3 of differentiation | hESCs | [13] |

| Duration of Treatment | Media exchanged every 2 days until Day 15 | hESCs | [13] |

| Other Factors | BMP-4 (20 ng/mL) and/or Activin A (6 ng/mL) from Day 0-3 | hESCs | [13] |

| Outcome | Appearance of beating foci and increased cardiac marker expression | hESCs | [13] |

| This compound Concentration | 5 µM | Human Umbilical Cord MSCs | [14][15] |

| Duration of Treatment | 14 days | Human Umbilical Cord MSCs | [14][15] |

| Outcome | Upregulation of cardiac-specific genes and proteins | Human Umbilical Cord MSCs | [14][15] |

Endoderm and Pancreatic Progenitor Differentiation

This compound has also been utilized to direct the differentiation of hESCs towards definitive endoderm and subsequently into pancreatic progenitors. In this context, Wnt inhibition helps in patterning the anterior foregut endoderm.

Table 2: this compound in Pancreatic Progenitor Differentiation from Human Embryonic Stem Cells

| Parameter | Value | Cell Type | Reference |

| IWP-L6 Concentration | Not specified for this compound, but a more potent analog IWP-L6 was used | hESCs (HUES4 and H1) | [16] |

| Timing of Addition | During Stage 2 (Days 3-5) and Stage 3 (Days 5-7) | hESCs (HUES4 and H1) | [16] |

| Other Factors | TGF-β1 | hESCs (HUES4 and H1) | [16] |

| Outcome | Potent induction of pancreatic fate | hESCs (HUES4 and H1) | [16] |

Neurogenesis

The role of Wnt signaling in neurogenesis is complex, with different requirements at various stages of neural development.[17][18] While Wnt signaling can promote the proliferation of neural stem cells, its inhibition at specific time points can facilitate neuronal differentiation.[19][20] this compound can be a valuable tool to dissect these temporal requirements.

Osteogenesis

The influence of Wnt signaling on osteogenic differentiation is also context-dependent. While canonical Wnt signaling is generally considered a positive regulator of bone formation, some studies suggest that its inhibition can modulate osteogenic gene expression.[21][22]

Experimental Protocols

General Handling and Preparation of this compound

This compound is typically supplied as a crystalline solid and should be stored at -20°C, protected from light.[2] For use in cell culture, a stock solution is prepared in a solvent like dimethyl sulfoxide (DMSO).[2] It is recommended to prepare fresh stock solutions and aliquot them into working volumes to avoid repeated freeze-thaw cycles.[2] The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid cellular toxicity.[2]

Table 3: Preparation and Storage of this compound

| Parameter | Recommendation | Reference |

| Storage | -20°C, protected from light | [2] |

| Solvent | DMSO | [2] |

| Stock Solution Example | 2 mM in DMSO (resuspend 1 mg in 1.01 mL of fresh DMSO) | [2] |

| Storage of Stock Solution | -20°C in aliquots | [2] |

| Final DMSO Concentration in Culture | ≤ 0.1% | [2] |

Protocol for Cardiomyocyte Differentiation from hPSCs

This protocol is a generalized representation based on published methods.[11]

References

- 1. stemcell.com [stemcell.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. The evolving roles of Wnt signaling in stem cell proliferation and differentiation, the development of human diseases, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 5. Wnt signaling blockage inhibits cell proliferation and migration, and induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Small Molecules | this compound is an inhibitor of the Wnt pathway [captivatebio.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. STEMCELL Technologies this compound, Size: 1 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TGF-β modulates cell fate in human ES cell-derived foregut endoderm by inhibiting Wnt and BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WNT signaling at the intersection between neurogenesis and brain tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Wnt signaling in the regulation of adult hippocampal neurogenesis [frontiersin.org]

- 19. Frontiers | Role of Wnt Signaling in Adult Hippocampal Neurogenesis in Health and Disease [frontiersin.org]

- 20. Activation of Neurogenesis in Multipotent Stem Cells Cultured In Vitro and in the Spinal Cord Tissue After Severe Injury by Inhibition of Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Transforming Growth Factor-β Signaling Inhibits the Osteogenic Differentiation of Mesenchymal Stem Cells via Activation of Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of IWP-4 in Developmental Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inhibitor of Wnt Production-4 (IWP-4) is a potent and specific small molecule antagonist of the canonical Wnt signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis. This technical guide provides a comprehensive overview of the biological function of this compound, its mechanism of action, and its application in directing developmental pathways, with a particular focus on cardiomyocyte differentiation. Detailed experimental protocols are provided to enable researchers to effectively utilize this compound in their studies.

Introduction to Wnt Signaling and this compound

The Wnt signaling pathway is a highly conserved signaling cascade that plays a pivotal role in a multitude of developmental processes, including cell fate determination, proliferation, migration, and polarity.[1][2] Dysregulation of this pathway is implicated in a range of diseases, including cancer and developmental disorders. The canonical Wnt pathway is initiated by the binding of a Wnt ligand to its cell surface receptors, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of target genes.

This compound is a small molecule that inhibits the Wnt signaling pathway by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase.[3] PORCN is essential for the palmitoylation of Wnt ligands, a post-translational modification that is crucial for their secretion and subsequent biological activity.[3] By inhibiting PORCN, this compound effectively blocks the production of functional Wnt proteins, thereby suppressing downstream Wnt signaling.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the Wnt pathway through the specific inactivation of the Porcupine (PORCN) enzyme. This action prevents the palmitoylation of Wnt ligands, which is a critical step for their secretion from the endoplasmic reticulum and subsequent activation of Wnt signaling cascades.

Figure 1: Mechanism of this compound action in the Wnt signaling pathway.

Quantitative Data

The following table summarizes the key quantitative data associated with the activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (Wnt Signaling Inhibition) | 25 nM | Cell-based reporter assay | [3] |

| Effective Concentration (Cardiomyocyte Differentiation) | 5 µM | Human Pluripotent Stem Cells | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Porcupine (PORCN) Enzyme Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibition of PORCN activity by this compound. The assay measures the release of free coenzyme A (CoA) following the transfer of a palmitoleoyl group to a Wnt peptide substrate.

Materials:

-

Recombinant human PORCN enzyme

-

WNT3A peptide substrate (e.g., residues 199-220)

-

Palmitoleoyl-CoA

-

7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent dye

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add 10 µL of each this compound dilution or DMSO (vehicle control).

-

Add 20 µL of recombinant PORCN enzyme (final concentration ~1 µM) to each well and incubate for 15 minutes at 37°C.

-

Prepare a substrate mix containing WNT3A peptide (final concentration ~50 µM) and palmitoleoyl-CoA (final concentration ~50 µM) in assay buffer.

-

Initiate the reaction by adding 20 µL of the substrate mix to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Add 50 µL of CPM dye solution (final concentration ~10 µM) to each well to stop the reaction and allow for fluorescent adduct formation with free CoA.

-

Incubate at room temperature for 15 minutes in the dark.

-

Measure the fluorescence at an excitation wavelength of 390 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value.

Figure 2: Workflow for the in vitro PORCN enzyme inhibition assay.

Cell-Based Wnt Signaling Luciferase Reporter Assay for IC₅₀ Determination

This protocol describes a cell-based assay to quantify the inhibitory effect of this compound on the canonical Wnt signaling pathway using a luciferase reporter system.

Materials:

-

HEK293T cells stably expressing a TCF/LEF-responsive luciferase reporter (e.g., TOPflash)

-

Wnt3a conditioned medium or recombinant Wnt3a

-

This compound stock solution (in DMSO)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent (e.g., ONE-Glo™)

-

Luminometer

Procedure:

-

Seed HEK293T-TOPflash cells into a 96-well plate at a density of 2 x 10⁴ cells per well and culture overnight.

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the culture medium from the cells and add 50 µL of the this compound dilutions or DMSO (vehicle control) to the respective wells.

-

Add 50 µL of Wnt3a conditioned medium or recombinant Wnt3a (to a final concentration that induces robust luciferase activity) to all wells except for the negative control wells. Add 50 µL of regular medium to the negative control wells.

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate to room temperature.

-

Add 100 µL of luciferase assay reagent to each well and incubate for 10 minutes at room temperature, protected from light.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected Renilla luciferase control if applicable.

-

Calculate the percent inhibition for each this compound concentration relative to the Wnt3a-stimulated control and determine the IC₅₀ value.

Figure 3: Workflow for the cell-based Wnt signaling reporter assay.

Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) into Cardiomyocytes

This protocol outlines a widely used method for differentiating hPSCs into cardiomyocytes using a combination of a GSK3 inhibitor (CHIR99021) and this compound.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Matrigel-coated plates

-

mTeSR™1 medium

-

RPMI 1640 medium

-

B-27™ Supplement (without insulin)

-

CHIR99021

-

This compound

-

TrypLE™ Express

-

DPBS

Procedure:

Day -4 to 0: hPSC Expansion

-

Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium until they reach 70-80% confluency.

Day 0: Mesoderm Induction 2. Aspirate the mTeSR™1 medium and replace it with RPMI/B-27 (minus insulin) medium containing 6-12 µM CHIR99021.

Day 1: 3. After 24 hours, replace the medium with fresh RPMI/B-27 (minus insulin).

Day 3: Wnt Inhibition and Cardiac Specification 4. Replace the medium with RPMI/B-27 (minus insulin) containing 5 µM this compound.

Day 5 onwards: Cardiomyocyte Maturation 5. Replace the medium with RPMI/B-27 (with insulin). 6. Change the medium every 2-3 days. Beating cardiomyocytes can typically be observed between days 8 and 12.

Day 15+: Characterization 7. Cardiomyocytes can be harvested and characterized using methods such as immunocytochemistry for cardiac troponin T (cTnT) and α-actinin, or quantitative PCR for cardiac-specific gene expression.

Figure 4: Workflow for directed cardiomyocyte differentiation using this compound.

Conclusion

This compound is a valuable tool for researchers studying the role of Wnt signaling in developmental processes. Its high potency and specificity for Porcupine make it an excellent choice for transient and controlled inhibition of the Wnt pathway. The protocols provided in this guide offer a starting point for utilizing this compound to investigate its biological functions and to direct cell fate in various developmental models, particularly in the field of cardiac regeneration. As with any small molecule inhibitor, it is crucial to perform dose-response experiments and appropriate controls to ensure the validity and reproducibility of the experimental findings.

References

- 1. Protocol for differentiating cardiomyocytes and generating engineered heart tissues from human feeder-free extended pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to IWP-4: Discovery and Chemical Properties

This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of this compound, a potent inhibitor of the Wnt signaling pathway.

Discovery of this compound

This compound (Inhibitor of Wnt Production-4) was identified through a high-throughput screen of approximately 200,000 compounds aimed at discovering antagonists of the Wnt/β-catenin signaling pathway[1][2][3]. This screening effort led to the identification of a class of small molecules, including this compound, that effectively disrupt Wnt-dependent signaling[3]. The discovery of these inhibitors has provided valuable tools for studying the role of Wnt signaling in various biological processes, including embryonic development, tissue homeostasis, and cancer[4].

Chemical Properties

This compound is a small molecule with well-defined chemical and physical properties. It is commercially available as a white solid[1][2]. The key chemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl)thio]-acetamide[5][6] |

| Synonyms | Inhibitor of Wnt Production-4, IWP4[5][7] |

| Molecular Formula | C₂₃H₂₀N₄O₃S₃[1][7] |

| Molecular Weight | 496.62 g/mol [1][7][8] |

| CAS Number | 686772-17-8[1][7][9] |

| Purity | ≥95% to ≥98% (by HPLC)[1][9][8] |

| Appearance | White to off-white solid[1] |

| Solubility | Soluble in DMSO (up to 4.0 mM)[1][4][8]. Limited solubility in aqueous media[4]. Also soluble in DMF[10]. |

| Storage | Store powder at 4°C protected from light[1][2]. Stock solutions in DMSO are typically stored at -20°C in aliquots to avoid repeated freeze-thaw cycles[2][4]. |

Mechanism of Action

This compound is a potent and specific inhibitor of the Wnt signaling pathway, with an IC50 value of 25 nM in cell-free assays[8][11]. Its primary molecular target is Porcupine (PORCN), a membrane-bound O-acyltransferase that resides in the endoplasmic reticulum[4][9][11].

PORCN plays a crucial role in the maturation and secretion of Wnt proteins by catalyzing their palmitoylation, a necessary post-translational modification[3][4]. This compound inhibits the enzymatic activity of PORCN, thereby preventing the attachment of palmitate to Wnt ligands[1]. This lack of palmitoylation traps Wnt proteins within the cell, blocking their secretion and subsequent activation of Wnt signaling pathways in target cells[1][4].

By inhibiting PORCN, this compound effectively blocks downstream events in the canonical Wnt/β-catenin pathway. This includes preventing the Wnt-dependent phosphorylation of the LRP6 co-receptor and the scaffold protein Dishevelled (Dvl2), which ultimately leads to the prevention of β-catenin accumulation[1][2][10]. Notably, this compound has been shown to have minimal effects on other major signaling pathways, such as Notch and Hedgehog, highlighting its specificity[6][8].

Experimental Protocols

Preparation of this compound Stock Solutions

A standard protocol for preparing a stock solution of this compound for in vitro experiments is as follows:

-

Reconstitution : To prepare a 1.2 mM stock solution, reconstitute a 2 mg vial of this compound (MW: 496.62) by adding 3.36 mL of dimethyl sulfoxide (DMSO)[1][2].

-

Dissolution : If a precipitate is observed, gently warm the solution to 37°C for 2-5 minutes to ensure complete dissolution[1][2].

-

Storage : Aliquot the stock solution into smaller working volumes and store at -20°C, protected from light. It is recommended to use freshly prepared stock solutions for optimal results[1][2].

-

Cell Culture Use : When treating cells, the final concentration of DMSO in the culture medium should be kept below 0.1% to avoid potential cytotoxicity[2][4].

In Vitro Wnt Inhibition Assay (General Protocol)

This protocol describes a general method to assess the inhibitory activity of this compound on the Wnt/β-catenin signaling pathway using a reporter cell line.

-

Cell Seeding : Plate a Wnt-responsive reporter cell line (e.g., HEK293T with a Super TOPFlash reporter plasmid) in a 96-well plate at an appropriate density.

-

Cell Culture : Culture the cells overnight in standard growth medium.

-

Treatment : The following day, replace the medium with fresh medium containing varying concentrations of this compound or a vehicle control (DMSO).

-

Wnt Stimulation : Co-treat the cells with a Wnt agonist (e.g., Wnt3a conditioned medium or CHIR99021) to activate the signaling pathway.

-

Incubation : Incubate the cells for 24-48 hours.

-

Lysis and Reporter Assay : Lyse the cells and measure the activity of the reporter gene (e.g., luciferase) according to the manufacturer's instructions.

-

Data Analysis : Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase). Plot the normalized reporter activity against the log concentration of this compound to determine the IC50 value.

Applications in Research

This compound's ability to potently and specifically inhibit Wnt signaling has made it a valuable tool in various research areas:

-

Stem Cell Differentiation : this compound is widely used in protocols for the directed differentiation of pluripotent stem cells (PSCs). For instance, it is a key component in protocols for generating cardiomyocytes from human PSCs, often used in conjunction with a GSK3 inhibitor like CHIR99021[9][11][12].

-

Cancer Research : Given the hyperactivation of the Wnt pathway in many cancers, this compound is utilized to study the effects of Wnt inhibition on cancer cell proliferation and survival[13][14].

-

Developmental Biology : this compound allows for the temporal inhibition of Wnt signaling, enabling researchers to investigate the role of Wnt proteins in embryonic development and tissue patterning[4].

-

Regenerative Medicine : By modulating Wnt signaling, this compound is being explored for its potential to influence tissue regeneration processes[13].

References

- 1. reprocell.com [reprocell.com]

- 2. Stemolecule Wnt Inhibitor this compound | Stemgent REPROCELL [store.reprocell.com]

- 3. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. medkoo.com [medkoo.com]

- 6. IWP 4 | β-catenin | Tocris Bioscience [tocris.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. rndsystems.com [rndsystems.com]

- 9. stemcell.com [stemcell.com]

- 10. caymanchem.com [caymanchem.com]

- 11. This compound | Small Molecules | this compound is an inhibitor of the Wnt pathway [captivatebio.com]

- 12. STEMCELL Technologies this compound, Size: 1 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 13. apexbt.com [apexbt.com]

- 14. Discovery of Inhibitor of Wnt Production 2 (IWP-2) and Related Compounds As Selective ATP-Competitive Inhibitors of Casein Kinase 1 (CK1) δ/ε - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to IWP-4 Porcupine Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of IWP-4, a potent small-molecule inhibitor of the Wnt signaling pathway. It details the mechanism of action, quantitative data on its activity, and explicit protocols for key experiments relevant to its study.

Introduction: The Wnt Pathway and Porcupine

The Wnt signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and regeneration. Dysregulation of this pathway is implicated in numerous diseases, including cancer. Wnt proteins are a family of secreted glycoproteins that, upon binding to their receptors, initiate a cascade of events culminating in the nuclear translocation of β-catenin and the activation of target gene transcription via the TCF/LEF family of transcription factors.

A critical and indispensable step for the activity of all 19 human Wnt ligands is their post-translational modification within the endoplasmic reticulum (ER).[1] This modification, a palmitoleoylation of a conserved serine residue, is catalyzed by the ER-resident membrane-bound O-acyltransferase, Porcupine (PORCN).[1][2][3] This lipid modification is essential for Wnt proteins to be recognized by their chaperone, Wntless (WLS), for transport out of the ER, subsequent secretion from the cell, and binding to their Frizzled receptors.[1][2] Inhibition of PORCN effectively traps Wnt ligands in the producing cell, providing a powerful method to block Wnt signaling at its source.[1][4]

This compound: A Specific Inhibitor of Porcupine

Inhibitor of Wnt Production-4 (this compound) is a small molecule that specifically inactivates PORCN.[5][6] By inhibiting this key O-acyltransferase, this compound prevents the essential palmitoylation of Wnt proteins, thereby blocking their secretion and subsequent activation of the Wnt signaling cascade.[5][6][7][8] This leads to the downstream inhibition of Wnt-dependent events, including the phosphorylation of the LRP6 co-receptor and the accumulation of β-catenin.[9][10][11]

Quantitative Data and Chemical Properties

This compound is a highly potent inhibitor of the Wnt/β-catenin signaling pathway. Its efficacy and chemical characteristics are summarized below.

| Parameter | Value | Reference |

| IC₅₀ | 25 nM | [5][9][12][13] |

| Target | Porcupine (PORCN) | [6][13] |

| Molecular Formula | C₂₃H₂₀N₄O₃S₃ | [5][14][15] |

| Molecular Weight | 496.62 g/mol | [5][14][15] |

| Appearance | White to off-white solid | [7][13] |

| Solvent | Solubility | Reference |

| DMSO | ~2-4 mg/mL | [9][12][16] |

| DMF | ~5 mg/mL | [9][16] |

| Water | Insoluble | [12] |

| Ethanol | Insoluble | [12] |

| DMF:PBS (1:2) | ~0.3 mg/mL | [16] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical Wnt signaling pathway and the precise point of inhibition by this compound.

Key Experimental Protocols

The following are detailed protocols for essential experiments used to characterize the activity of this compound.

This assay quantitatively measures the transcriptional activity of the canonical Wnt pathway.

Principle: Cells are transfected with a reporter plasmid containing a Firefly luciferase gene under the control of multiple TCF/LEF responsive elements. Activation of the pathway leads to β-catenin/TCF/LEF-mediated transcription of the luciferase gene, producing a measurable luminescent signal. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used for normalization.

Protocol:

-

Cell Seeding: Seed HEK293T cells (or other suitable cell line) in a 96-well white, clear-bottom plate at a density of ~35,000 cells per well. Allow cells to adhere overnight.

-

Transfection:

-

Prepare a transfection mix per well: 0.1 µg of TCF/LEF reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro]) and 0.01 µg of Renilla luciferase normalization plasmid (e.g., pRL-TK).

-

Use a suitable transfection reagent (e.g., Lipofectamine 2000, FuGENE HD) according to the manufacturer's instructions.

-

Incubate cells with the transfection complex for 24 hours.

-

-

Treatment:

-

Prepare serial dilutions of this compound in fresh culture medium. A typical concentration range is 1 nM to 10 µM. Include a DMSO vehicle control.

-

After 24 hours of transfection, replace the medium with the this compound dilutions.

-

To induce pathway activity, add a Wnt agonist such as Wnt3a conditioned medium (e.g., 50% v/v) or purified Wnt3a protein (e.g., 100 ng/mL).

-

-

Incubation: Incubate the plate for an additional 16-24 hours at 37°C.

-

Lysis and Measurement:

-

Remove the medium and lyse the cells using a passive lysis buffer.

-

Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the log of the this compound concentration to determine the IC₅₀ value.[17][18][19]

This method assesses the effect of this compound on upstream and downstream components of the Wnt pathway.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. Inhibition of Wnt secretion by this compound is expected to decrease Wnt-induced LRP6 phosphorylation (an early event) and prevent the subsequent stabilization and accumulation of β-catenin.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., L-Wnt-STF cells or another Wnt-responsive line) in 6-well plates.

-

Treat cells with this compound (e.g., 5 µM) or DMSO vehicle control for 24 hours.[11]

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBS-T for 1 hour at room temperature. Using BSA is crucial for phospho-antibodies to reduce background.[21]

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBS-T.

-

Phospho-LRP6 (Ser1490)

-

Total LRP6

-

Active β-catenin (dephosphorylated) or Total β-catenin

-

Loading control (e.g., GAPDH or β-actin)

-

-

Wash the membrane 3x for 10 minutes with TBS-T.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane 3x for 10 minutes with TBS-T.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[10][22]

This protocol measures changes in the mRNA levels of Wnt target genes following this compound treatment.

Principle: Real-time quantitative PCR is used to measure the amount of a specific transcript. Inhibition of the Wnt pathway by this compound should lead to a decrease in the expression of known β-catenin/TCF/LEF target genes, such as AXIN2 and c-Myc.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and treat with this compound (e.g., 1-5 µM) and a Wnt agonist (if not using a cell line with constitutive Wnt activation) for 24 hours.

-

-

RNA Extraction:

-

Wash cells with PBS and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix: cDNA template, forward and reverse primers for the target gene (e.g., AXIN2) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

-

Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

Experimental Workflow Visualization

The following diagram outlines a typical workflow for characterizing a Porcupine inhibitor like this compound.

References

- 1. Porcupine (PORCN): structural insights, functional mechanisms, and therapeutic potential in Wnt-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Emerging Mechanisms of Wnt Secretion and Signaling in Development [frontiersin.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. stemcell.com [stemcell.com]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. reprocell.com [reprocell.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. selleckchem.com [selleckchem.com]

- 13. This compound | Small Molecules | this compound is an inhibitor of the Wnt pathway [captivatebio.com]

- 14. This compound | CymitQuimica [cymitquimica.com]

- 15. medkoo.com [medkoo.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 22. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Wnt target gene activation requires β-catenin separation into biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Comparison of gene expression of the oncogenic Wnt/β-catenin signaling pathway components in the mouse and human epididymis - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: IWP-4 In Vitro IC50 Value

For Researchers, Scientists, and Drug Development Professionals

Introduction

IWP-4 is a potent and selective small molecule inhibitor of the Wnt signaling pathway. It exerts its inhibitory effect by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the palmitoylation and subsequent secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks the production of functional Wnt proteins, thereby attenuating Wnt-dependent signaling cascades. This technical guide provides a comprehensive overview of the in vitro IC50 value of this compound, detailed experimental protocols for its determination, and a visualization of the underlying signaling pathway and experimental workflow.

Quantitative Data Presentation

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. For this compound, the established in vitro IC50 value for the inhibition of Wnt signaling is 25 nM. This value was determined using a cell-based reporter assay, as detailed in the experimental protocols section.

| Compound | Target | Assay Type | Cell Line | IC50 Value | Reference |

| This compound | Porcupine (PORCN) | Super-TopFlash (STF) Reporter Assay | L-Wnt-STF | 25 nM | Chen et al., 2009[1][2] |

Experimental Protocols

The determination of the IC50 value of this compound for Wnt signaling inhibition was conducted using a Super-TopFlash (STF) reporter assay. This assay relies on a cell line engineered to express a luciferase reporter gene under the control of a TCF/LEF responsive element, which is activated by canonical Wnt signaling.

Cell Line Utilized: L-Wnt-STF Cells

The L-Wnt-STF cell line is a derivative of the HEK293 cell line that is stably transfected with a Super-TopFlash reporter construct. This construct contains multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of firefly luciferase.[3][4] In the presence of active Wnt signaling, β-catenin translocates to the nucleus, complexes with TCF/LEF transcription factors, and activates the transcription of the luciferase gene. The resulting luminescence is directly proportional to the level of Wnt pathway activation.

Super-TopFlash (STF) Reporter Assay Protocol

-

Cell Culture and Plating:

-

L-Wnt-STF cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into 96-well plates at a density of 15,000 cells per well and allowed to adhere overnight.[5]

-

-

Compound Treatment:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions of this compound are prepared in culture medium to achieve a range of final concentrations for testing. It is crucial to maintain a final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity.[1]

-

The culture medium in the 96-well plates is replaced with medium containing the various concentrations of this compound or a vehicle control (DMSO).

-

-

Incubation:

-

The cells are incubated with the compound for 24 hours to allow for the inhibition of Wnt signaling and the subsequent effect on luciferase expression.[5]

-

-

Luciferase Activity Measurement:

-

After the incubation period, the cells are lysed, and the luciferase activity is measured using a commercial luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System from Promega).

-

The luminescence is quantified using a luminometer.

-

-

IC50 Value Calculation:

-

The luciferase readings are normalized to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration) to account for variations in cell number and transfection efficiency.

-

The normalized data is then plotted as a dose-response curve with the inhibitor concentration on the x-axis and the percentage of inhibition on the y-axis.

-

The IC50 value, the concentration of this compound that causes a 50% reduction in luciferase activity, is calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. stemcell.com [stemcell.com]

- 3. Cellosaurus cell line HEK 293 STF (CVCL_AQ26) [cellosaurus.org]

- 4. Technology -Super-Top-Flash Luciferase Reporter Cell Line for Canonical Wnt Signaling [jhu.technologypublisher.com]

- 5. 4.4. SuperTopFlash (STF) Assay [bio-protocol.org]

IWP-4: A Technical Guide to its Role in Cell Fate Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inhibitor of Wnt Production-4 (IWP-4) has emerged as a potent and selective small molecule tool for directing cell fate decisions, primarily through its targeted inhibition of the Wnt signaling pathway. This technical guide provides an in-depth overview of the core mechanism of this compound, its impact on the differentiation of pluripotent stem cells into various lineages, and detailed protocols for its application in cell culture systems. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its utility in research and drug development.

Introduction to this compound and Wnt Signaling

The Wnt signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and stem cell maintenance. Dysregulation of this pathway is implicated in numerous diseases, including cancer. The secretion of Wnt proteins, a critical step for pathway activation, is dependent on their palmitoylation by the membrane-bound O-acyltransferase Porcupine (PORCN).

This compound is a small molecule that specifically inhibits PORCN. By preventing the palmitoylation of Wnt ligands, this compound effectively blocks their secretion and subsequent activation of Wnt signaling cascades. This targeted inhibition makes this compound a valuable tool for dissecting the roles of Wnt signaling in various biological processes and for directing the differentiation of stem cells towards specific lineages.

Mechanism of Action: Inhibition of PORCN

This compound exerts its effects by directly targeting and inhibiting the enzymatic activity of PORCN. This action prevents the addition of a palmitoleoyl group to a conserved serine residue on Wnt proteins, a modification essential for their binding to the Wnt ligand carrier protein Wntless (WLS) and subsequent secretion from the endoplasmic reticulum. The result is an intracellular accumulation of unprocessed Wnt proteins and a cessation of paracrine and autocrine Wnt signaling.

Caption: this compound inhibits the Wnt signaling pathway by targeting PORCN.

Quantitative Data Summary

The efficacy of this compound in modulating Wnt signaling and directing cell fate is concentration-dependent. The following tables summarize key quantitative data from various studies.

Table 1: this compound Inhibitory and Effector Concentrations

| Parameter | Value | Cell Line / System | Reference |

| IC50 (Wnt Inhibition) | 25 nM | Cell-free assay | [1] |

| EC50 (Cellular Effect) | 0.23 µM | CAPAN-1 | |

| Effective Concentration (Cardiomyocyte Differentiation) | 5 µM | Human Mesenchymal Stem Cells (MSCs) | |

| Effective Concentration (Cardiomyocyte Differentiation) | 5 µM | Human Pluripotent Stem Cells (hPSCs) | |

| Effective Concentration (Hepatic Competence Induction) | 10 µM | Definitive Endoderm Cells | |

| Effective Concentration (Neural Induction) | Varies by protocol | hPSCs |

Table 2: this compound Induced Changes in Gene and Protein Expression

| Lineage | Marker | Change in Expression | Cell Type | This compound Concentration | Reference |

| Cardiac | Cardiac Troponin I (cTnT) | Increased | hPSCs | 5 µM | |

| NKX2.5 | Increased (63% of cells) | hPSCs | 5 µM | ||

| MYH6/7 | Increased | hPSCs | 5 µM | ||

| Endoderm (Anterior/Pancreatic) | SOX17 | Modulated | hPSCs | Varies | |

| FOXA2 | Modulated | hPSCs | Varies | ||

| PDX1 | Increased | hPSC-derived Endoderm | Varies | ||

| Ectoderm (Neural) | PAX6 | Modulated | hPSCs | Varies | |

| SOX2 | Modulated | hPSCs | Varies |

Impact on Cell Fate Determination

The temporal and dose-dependent application of this compound allows for precise manipulation of cell fate decisions, particularly in pluripotent stem cells.

Mesoderm: Promoting Cardiomyocyte Differentiation

A primary and well-documented application of this compound is the directed differentiation of hPSCs into cardiomyocytes. Wnt signaling exhibits a biphasic role in cardiac development; early activation is required for mesoderm induction, while subsequent inhibition is necessary for cardiac progenitor specification. This compound is typically introduced after an initial treatment with a Wnt agonist, such as CHIR99021, to effectively switch off the Wnt pathway and promote commitment to the cardiac lineage. This sequential modulation can yield highly pure populations of functional, beating cardiomyocytes.

Endoderm: Patterning and Pancreatic Progenitor Specification

Wnt signaling is a key regulator of anterior-posterior patterning of the definitive endoderm. High Wnt activity promotes a posterior fate, while its inhibition is required for the specification of anterior endoderm, which gives rise to organs such as the pancreas, liver, and lungs. IWP inhibitors, including this compound, are utilized to suppress posteriorizing Wnt signals, thereby promoting an anterior foregut endoderm identity. Subsequent differentiation protocols for generating pancreatic progenitors often incorporate this compound to inhibit Wnt signaling, which would otherwise suppress the pancreatic fate.

Ectoderm: Neural Induction and Surface Ectoderm Specification

The default fate of ectoderm is neural, and this is promoted by the inhibition of BMP and Wnt signaling. Wnt inhibitors, including this compound, are therefore crucial components of many neural induction protocols from hPSCs. By blocking Wnt signaling, this compound helps to direct ectodermal cells towards a neural progenitor fate, characterized by the expression of markers such as PAX6 and SOX2. Furthermore, the interplay between Wnt inhibition and BMP signaling is critical for specifying the surface ectoderm, the precursor to skin, hair, and nails.

Experimental Protocols

The following are generalized protocols for the use of this compound in directing cell fate. Specific concentrations and timings may need to be optimized for different cell lines and experimental conditions.

General Stock Solution Preparation

-

Compound: this compound (M.W. 496.6 g/mol )

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Procedure: To prepare a 10 mM stock solution, dissolve 5 mg of this compound in 1.007 mL of high-quality, anhydrous DMSO. Mix thoroughly by vortexing. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Cardiomyocyte Differentiation from hPSCs (Monolayer Culture)

This protocol is a two-step process involving initial Wnt activation followed by Wnt inhibition.

Day 0: Mesoderm Induction

-

Plate hPSCs as a monolayer on Matrigel-coated plates.

-

When cells reach 80-90% confluency, replace the maintenance medium with RPMI1640/B27 minus insulin medium containing a Wnt agonist (e.g., 6-12 µM CHIR99021).

Day 3: Cardiac Progenitor Specification

-

Aspirate the medium and replace it with fresh RPMI1640/B27 minus insulin medium containing 5 µM this compound.

-

Culture for an additional 2 days.

Day 5 onwards: Cardiomyocyte Maturation

-

Replace the medium with RPMI1640/B27 with insulin.

-

Change the medium every 2-3 days. Beating cardiomyocytes should be visible between days 8 and 12.

Caption: Workflow for cardiomyocyte differentiation using this compound.

Anterior Foregut Endoderm and Pancreatic Progenitor Differentiation

This protocol involves the initial generation of definitive endoderm followed by anteriorization and pancreatic specification.

Days 1-3: Definitive Endoderm Induction

-

Culture hPSCs in a definitive endoderm induction medium, typically containing Activin A.

Days 4-6: Anterior Foregut Endoderm Specification

-

Replace the medium with a serum-free medium containing factors that promote anteriorization, such as Noggin, and include an IWP-family inhibitor (e.g., 2-5 µM this compound) to suppress posteriorizing Wnt signals.

Days 7-11: Pancreatic Progenitor Induction

-

Culture the anterior foregut endoderm in a medium containing factors that promote pancreatic specification, such as Retinoic Acid and FGF10. Continued Wnt inhibition with this compound during the early stages of this step may be beneficial.

Caption: Workflow for endoderm differentiation using this compound.

Neural Induction from hPSCs

This protocol utilizes dual SMAD inhibition and Wnt inhibition to promote neural fate.

Day 0: Seeding

-

Plate hPSCs on a suitable matrix in their maintenance medium.

Day 1-7: Neural Induction

-

Replace the medium with a neural induction medium containing dual SMAD inhibitors (e.g., Noggin and SB431542) and a Wnt inhibitor (e.g., 2-5 µM this compound).

-

Change the medium daily. By day 7, a high percentage of cells should express neural progenitor markers like PAX6.

Caption: Workflow for neural induction using this compound.

Conclusion

This compound is a powerful and specific inhibitor of Wnt signaling that has become an indispensable tool in the field of stem cell biology and regenerative medicine. Its ability to modulate a key developmental pathway allows for the directed differentiation of pluripotent stem cells into a variety of clinically relevant cell types, including cardiomyocytes, pancreatic progenitors, and neural progenitors. The detailed understanding of its mechanism of action and the development of robust protocols for its use will continue to advance our ability to model human development and disease, and to develop novel cell-based therapies.

References

Preliminary Studies on IWP-4 in Organoid Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoid technology has emerged as a transformative platform in biomedical research, offering three-dimensional, self-organizing cellular structures that closely mimic the architecture and function of native organs. The precise control of signaling pathways is paramount in directing the differentiation and morphogenesis of organoids from pluripotent stem cells (PSCs) or adult stem cells. The Wnt signaling pathway is a critical regulator of these processes, and its modulation is often essential for generating specific organoid lineages. IWP-4 is a small molecule inhibitor of the Wnt pathway that acts by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase indispensable for the palmitoylation and subsequent secretion of Wnt ligands.[1][2][3] This technical guide provides an in-depth overview of preliminary studies utilizing this compound in organoid culture, with a focus on quantitative data, experimental protocols, and the underlying signaling mechanisms.

This compound Mechanism of Action: Inhibition of Wnt Secretion

This compound exerts its inhibitory effect on the Wnt signaling pathway by specifically targeting the enzyme Porcupine (PORCN).[1][2] PORCN is a crucial component of the Wnt secretion machinery, responsible for the palmitoylation of Wnt proteins in the endoplasmic reticulum. This lipid modification is essential for the proper folding, trafficking, and secretion of Wnt ligands. By inhibiting PORCN, this compound prevents the attachment of palmitoleic acid to a conserved serine residue on Wnt proteins, leading to their retention within the cell and a subsequent blockade of both autocrine and paracrine Wnt signaling.[1][4]

Quantitative Data on this compound in Organoid Culture

Preliminary studies have begun to quantify the effects of this compound on organoid development, particularly in the context of cardiac differentiation from human pluripotent stem cells (hPSCs). The precise timing of Wnt inhibition by this compound, following an initial period of Wnt activation with molecules like CHIR99021, is critical for efficient cardiomyocyte specification.

| CHIR99021 Concentration (µM) | This compound Addition Time (Day) | ROR2+/PDGFRα+ Population (%) on Day 2 | ROR2+/PDGFRα+ Population (%) on Day 3 (with Day 2 this compound) | cTnT+ Cells (%) on Day 18 |

| 6 | 2 | 20 ± 11 | >70 | - |

| 12 | 2 | 68 ± 12 | >70 | 94 ± 5 |

| 18 | 2 | 65 ± 8 | >70 | 68 ± 18 |

| 12 | 3 | 68 ± 12 | < ROR2+/PDGFRα+ on Day 2 | Poor Differentiation |

| 18 | 3 | 65 ± 8 | < ROR2+/PDGFRα+ on Day 2 | Poor Differentiation |

| Data adapted from a study on scalable suspension culture for cardiac differentiation from human pluripotent stem cells.[4][5] |

Experimental Protocols

Directed Differentiation of hPSCs into Cardiac Organoids

This protocol outlines a common strategy for inducing cardiac differentiation in hPSCs by temporally modulating Wnt signaling with CHIR99021 and this compound.[6][7][8]

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Matrigel

-

mTeSR1 medium

-

RPMI 1640 medium

-

B27 supplement (without insulin)

-

CHIR99021

-

This compound

-

TrypLE Express

-

ROCK inhibitor (Y-27632)

Procedure:

-

hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 80-90% confluency.

-

Initiation of Differentiation (Day 0):

-

Aspirate mTeSR1 medium and replace it with RPMI/B27 medium (without insulin) containing CHIR99021 (e.g., 12 µM).

-

Incubate for 24-48 hours. This step induces differentiation towards mesendoderm.

-

-

Wnt Inhibition (Day 2-3):

-

Aspirate the CHIR99021-containing medium.

-

Add fresh RPMI/B27 medium (without insulin) containing this compound (e.g., 5 µM). The exact timing of this compound addition is crucial and may require optimization (see Table 1).[4][5]

-

Incubate for 48 hours. This step promotes the specification of cardiac progenitors.

-

-

Maturation (Day 5 onwards):

-

Aspirate the this compound-containing medium.

-

Add fresh RPMI/B27 medium (with insulin).

-

Change the medium every 2-3 days.

-

Beating cardiac organoids can typically be observed from day 8-10.

-

-

Organoid Formation (Optional - for 3D culture):

-

At a desired stage (e.g., day 5), detach the differentiating cells using TrypLE Express.

-

Resuspend the cells in RPMI/B27 medium containing a ROCK inhibitor.

-

Aggregate the cells in low-attachment plates to form embryoid bodies (EBs).

-

Continue culture in suspension with regular medium changes.

-

Gene Expression Analysis

Inhibition of the Wnt pathway with Porcupine inhibitors leads to a significant downregulation of Wnt target genes in organoids. Studies using bulk mRNA sequencing on human intestinal organoids treated with a Porcupine inhibitor have identified a common set of regulated genes across different endodermal tissues. Key Wnt target genes that are downregulated upon treatment include AXIN2, LGR5, and SP5. This provides a molecular readout for the efficacy of Wnt inhibition in the organoid system.

Conclusion and Future Directions

The preliminary studies on this compound in organoid culture highlight its utility as a potent and specific tool for directing cell fate by modulating the Wnt signaling pathway. The quantitative data available for cardiac organoid differentiation underscores the critical importance of the timing of Wnt inhibition for successful lineage specification. While detailed dose-response data for this compound in various organoid systems, particularly intestinal organoids, is still emerging, the established protocols provide a solid foundation for further investigation.

Future research should focus on:

-

Establishing comprehensive dose-response curves for this compound in different organoid models to optimize differentiation protocols.

-

Performing single-cell RNA sequencing to dissect the heterogeneous cellular responses to this compound treatment within organoids.

-

Investigating the long-term effects of transient this compound treatment on organoid maturation and functionality.

-

Exploring the therapeutic potential of this compound in disease models of organoids where aberrant Wnt signaling is implicated.

By continuing to refine our understanding and application of small molecules like this compound, the field of organoid research will advance towards generating more physiologically relevant and robust models for developmental biology, disease modeling, and regenerative medicine.

References

- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 2. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms and Inhibition of Porcupine-Mediated Wnt Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review of protocols for human iPSC culture, cardiac differentiation, subtype-specification, maturation, and direct reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for IWP-4 in Cardiomyocyte Differentiation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The directed differentiation of pluripotent stem cells (PSCs) into cardiomyocytes is a critical technology for cardiovascular research, drug discovery, and regenerative medicine. A key signaling pathway that governs this process is the canonical Wnt/β-catenin pathway, which plays a biphasic role. Initial activation of Wnt signaling is required for mesoderm induction, while subsequent inhibition is crucial for specifying cardiac progenitors and their differentiation into cardiomyocytes. IWP-4 (Inhibitor of Wnt Production-4) is a small molecule that effectively inhibits the Wnt pathway, making it a valuable tool for robust and efficient cardiomyocyte differentiation.

This compound functions by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation of Wnt ligands.[1][2][3] This post-translational modification is critical for the secretion and signaling activity of Wnt proteins. By inhibiting PORCN, this compound prevents the secretion of Wnt ligands, thereby blocking the downstream signaling cascade that leads to the accumulation of β-catenin and target gene transcription.[2][3] The use of this compound in conjunction with a glycogen synthase kinase 3 (GSK3) inhibitor, such as CHIR99021, for initial Wnt activation, has become a standard and highly effective method for generating high-purity populations of functional cardiomyocytes from human PSCs (hPSCs).[1][3][4][5]

Signaling Pathway

The canonical Wnt signaling pathway is central to the this compound-mediated differentiation of cardiomyocytes. The following diagram illustrates the key components and the mechanism of action of this compound.

Experimental Protocols

The following protocols are based on established methods for the differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes using this compound.

Materials and Reagents

-

Human pluripotent stem cells (hPSCs)

-

Matrigel or Synthemax-coated culture plates

-

mTeSR1 medium

-

RPMI 1640 medium

-

B-27 Supplement (with and without insulin)

-

CHIR99021 (GSK3 inhibitor)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Accutase

-

ROCK inhibitor (e.g., Y-27632)

Stock Solution Preparation

This compound Stock Solution (e.g., 2 mM):

-

Dissolve 1 mg of this compound (MW: 496.6 g/mol ) in 1.01 mL of fresh DMSO to make a 2 mM stock solution.[3]

-

Aliquot into smaller working volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C for up to one year.[6]

Monolayer Differentiation Protocol

This protocol is adapted from a widely used method involving temporal modulation of Wnt signaling.[4][6]

Day -5 to -1: Seeding and Expansion of hPSCs

-

Coat culture plates with Matrigel or a defined substrate like Synthemax.

-

Seed hPSCs in mTeSR1 medium supplemented with 10 µM ROCK inhibitor for the first 24 hours to enhance survival.

-

Culture the cells in mTeSR1 medium, changing the medium daily until they reach 80-90% confluency (typically 3-5 days).

Day 0: Mesoderm Induction

-

Aspirate the mTeSR1 medium.

-

Add RPMI/B27 medium without insulin, supplemented with a GSK3 inhibitor (e.g., 12 µM CHIR99021).[4]

Day 1-2: Continued Mesoderm Induction

-

Continue to culture the cells in the same medium.

Day 3: Cardiac Progenitor Specification

-

Aspirate the medium.

-

Add fresh RPMI/B27 medium without insulin, supplemented with 5 µM this compound.[4]

Day 5: Removal of Wnt Inhibitor

-

Aspirate the medium.

-

Wash the cells once with PBS.

-

Add fresh RPMI/B27 medium without insulin.

Day 7 onwards: Cardiomyocyte Maturation

-

Aspirate the medium.

-

Add RPMI/B27 medium with insulin.

-

Change the medium every 2-3 days.

-

Spontaneously contracting cardiomyocytes can typically be observed between days 8 and 12.

Experimental Workflow Diagram

Quantitative Data Summary

The efficiency of cardiomyocyte differentiation using this compound can be very high, often exceeding 80%. The tables below summarize quantitative data from various studies.

Table 1: this compound Concentration and Timing Effects on Differentiation Efficiency

| Cell Line | CHIR99021 Concentration | This compound Concentration | This compound Addition Day | Differentiation Efficiency (% cTnT+ cells) | Reference |

| 19-9-11 iPSCs | 12 µM | 5 µM | Day 3 | ~87% | [4] |

| IMR90C4 iPSCs | 12 µM | 5 µM | Day 3 | ~85% | [4] |

| H7 hESCs | 12 µM | 5 µM | Day 2 | ~94% | [7] |

| H7 hESCs | 18 µM | 5 µM | Day 2 | ~68% | [7] |

| Human iPSCs | Not specified | 1-15 µM | Not specified | >90% by day 12 | [8] |

| H7 hESCs | Not specified (BMP-4 used) | 5 µM | Not specified | 15.6% | [9] |

| Mesenchymal Stem Cells | Not applicable | 5 µM | Not specified | Significant increase in cardiac markers | [10][11] |

Table 2: Gene Expression in Differentiated Cardiomyocytes

| Gene | Function | Expression Pattern |

| Brachyury (T) | Mesoderm marker | Peaks around day 1-2 |

| NKX2-5 | Cardiac transcription factor | Expression begins around day 4 |

| ISL1 | Cardiac progenitor marker | Expression begins around day 4 |

| TNNT2 (cTnT) | Cardiac troponin T | Readily detectable by day 8 |

| MYL2 (MLC2v) | Ventricular myosin light chain | Expressed in ventricular-like cardiomyocytes |

| MYL7 (MLC2a) | Atrial myosin light chain | Expressed in atrial-like cardiomyocytes |